Product packaging for 8-(4-Hydroxyphenyl)theophylline(Cat. No.:CAS No. 85872-69-1)

8-(4-Hydroxyphenyl)theophylline

Cat. No.: B14161397
CAS No.: 85872-69-1
M. Wt: 272.26 g/mol
InChI Key: YGBHMJNRSBKDLF-UHFFFAOYSA-N
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Description

Contextualization of Theophylline (B1681296) Derivatives as Research Agents

The modification of the theophylline scaffold is a key strategy in medicinal chemistry to enhance therapeutic efficacy and minimize undesirable side effects. ontosight.ai Researchers have explored substitutions at various positions of the xanthine (B1682287) core to modulate its pharmacokinetic and pharmacodynamic properties. ontosight.airesearchgate.net These efforts aim to create new chemical entities with greater potency, selectivity, and a better safety margin compared to the parent compound. The overarching goal is to develop novel drug candidates for a variety of conditions, extending beyond respiratory diseases to include neurodegenerative disorders and even cancer. semanticscholar.orgnih.gov

Rationale for Academic Investigation of 8-Substituted Xanthine Analogs

The C8 position of the xanthine ring has been a particular focus for chemical modification. nih.govnih.gov Introducing substituents at this position can significantly influence the compound's affinity and selectivity for its biological targets, primarily adenosine (B11128) receptors and phosphodiesterases. nih.govwikipedia.org Adenosine receptor antagonism is a key mechanism of action for theophylline and its derivatives, contributing to their stimulant and bronchodilator effects. nih.govwikipedia.org By strategically designing and synthesizing 8-substituted analogs, researchers can fine-tune the interaction with different adenosine receptor subtypes (A1, A2A, A2B, and A3), potentially leading to more targeted therapies with fewer off-target effects. The exploration of 8-aryl analogs, in particular, has yielded compounds with markedly increased potency at adenosine receptors. nih.gov

Significance of 8-(4-Hydroxyphenyl)theophylline as a Research Focus

Among the various 8-substituted xanthines, this compound has emerged as a compound of significant interest. The introduction of a 4-hydroxyphenyl group at the 8-position of the theophylline structure is a strategic modification. This particular substitution has been investigated for its potential to enhance the pharmacological properties of the parent molecule. Research into this compound and similar 8-aryl derivatives has shown that these compounds can act as potent antagonists at A1 and A2 adenosine receptors. nih.govnih.gov The study of such analogs is crucial for understanding the structure-activity relationships of xanthine derivatives and for the development of new therapeutic agents with improved receptor selectivity and potency.

Chemical and Pharmacological Profile of this compound

Synthesis and Chemical Properties

The synthesis of 8-aryl-theophylline derivatives, including this compound, typically involves the reaction of 8-bromotheophylline (B15645) with an appropriate arylboronic acid in a Suzuki coupling reaction. This method allows for the efficient formation of the carbon-carbon bond between the xanthine core and the phenyl ring.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC13H12N4O3
Molecular Weight272.26 g/mol
IUPAC Name8-(4-hydroxyphenyl)-1,3-dimethyl-7H-purine-2,6-dione
AppearanceWhite to off-white solid
SolubilitySparingly soluble in water, soluble in organic solvents like DMSO and ethanol

Pharmacological Profile

The pharmacological activity of this compound is primarily defined by its interaction with adenosine receptors.

Like other xanthine derivatives, this compound functions as a competitive antagonist at adenosine receptors. wikipedia.org By blocking these receptors, it counteracts the effects of endogenous adenosine, a nucleoside that plays a crucial role in various physiological processes, including neurotransmission and inflammation. Additionally, as a phosphodiesterase (PDE) inhibitor, it can increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation and reduced inflammation. nih.gov

Studies on 8-substituted xanthines have demonstrated their potential as potent and selective adenosine receptor antagonists. nih.govnih.gov Research on 8-aryl analogs has shown that these compounds can exhibit high affinity for A1 and A2A adenosine receptors. nih.gov The specific biological effects of this compound are a subject of ongoing research, with a focus on its potential applications in conditions where adenosine receptor modulation is beneficial.

Table 2: Investigated Biological Activities of 8-Aryl-Theophylline Derivatives

Biological TargetObserved EffectPotential Therapeutic Application
A1 Adenosine ReceptorAntagonismCardiovascular and central nervous system stimulation
A2A Adenosine ReceptorAntagonismAnti-inflammatory and neuroprotective effects
PhosphodiesterasesInhibitionBronchodilation and anti-inflammatory action

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N4O3 B14161397 8-(4-Hydroxyphenyl)theophylline CAS No. 85872-69-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85872-69-1

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

8-(4-hydroxyphenyl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C13H12N4O3/c1-16-11-9(12(19)17(2)13(16)20)14-10(15-11)7-3-5-8(18)6-4-7/h3-6,18H,1-2H3,(H,14,15)

InChI Key

YGBHMJNRSBKDLF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 8 4 Hydroxyphenyl Theophylline

General Synthetic Strategies for 8-Substituted Purine-2,6-dione Scaffolds

The synthesis of 8-substituted purine-2,6-diones, the structural class to which 8-(4-Hydroxyphenyl)theophylline belongs, predominantly relies on the well-established Traube purine (B94841) synthesis. nih.govresearchgate.net This classical method involves the condensation of a 5,6-diaminopyrimidine derivative with a one-carbon synthon, which ultimately forms the C8-substituent of the purine ring.

A common starting material for the synthesis of theophylline (B1681296) analogs is 5,6-diamino-1,3-dimethyluracil (B14760). This key intermediate is typically prepared from 6-amino-1,3-dimethyluracil (B104193) through nitrosation to yield 6-amino-5-nitroso-1,3-dimethyluracil, followed by reduction of the nitroso group to an amino group.

The final cyclization to form the imidazole (B134444) ring of the purine system can be achieved through several pathways:

Condensation with Carboxylic Acids: Heating the 5,6-diaminouracil (B14702) with a carboxylic acid, often in the presence of a dehydrating agent, leads to the formation of the 8-substituted xanthine (B1682287).

Condensation with Aldehydes: The reaction of the 5,6-diaminouracil with an aldehyde initially forms a Schiff base, which then undergoes oxidative cyclization to yield the desired 8-substituted purine. Various oxidizing agents can be employed for this step.

Microwave-Assisted Synthesis: Modern synthetic approaches often utilize microwave irradiation to accelerate the ring closure reaction, leading to significantly reduced reaction times and often improved yields. nih.gov

These general strategies provide a versatile platform for the introduction of a wide array of substituents at the 8-position of the theophylline core, enabling the exploration of diverse chemical space.

Specific Approaches to the Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, its preparation can be reliably inferred from the general synthetic strategies outlined above. The most logical and direct approach involves the condensation of 5,6-diamino-1,3-dimethyluracil with a suitable 4-hydroxyphenyl-containing one-carbon synthon.

Two primary variations of the Traube synthesis are applicable:

Reaction with 4-Hydroxybenzoic Acid: This method would involve heating 5,6-diamino-1,3-dimethyluracil with 4-hydroxybenzoic acid. A dehydrating agent such as polyphosphoric acid (PPA) or a carbodiimide (B86325) could be used to facilitate the cyclization. The phenolic hydroxyl group of the benzoic acid is generally stable under these conditions.

Reaction with 4-Hydroxybenzaldehyde (B117250): This approach requires a two-step sequence. First, the condensation of 5,6-diamino-1,3-dimethyluracil with 4-hydroxybenzaldehyde would form an intermediate Schiff base. Subsequent oxidative cyclization, potentially using reagents like ferric chloride or air in the presence of a catalyst, would yield this compound.

The choice between these two methods may depend on the availability of starting materials and the desired reaction conditions. Both routes are expected to produce the target compound, which possesses the chemical name 1,3-dimethyl-8-(4-hydroxyphenyl)-7H-purine-2,6-dione.

Derivatization Strategies for Functionalized Analogs of this compound

The chemical structure of this compound offers multiple sites for derivatization, allowing for the systematic modification of its properties to develop receptor probes and to explore structure-activity relationships (SAR).

Preparation of Receptor Probes and Affinity Ligands

The development of receptor probes and affinity ligands is crucial for characterizing receptor binding sites and for purifying receptors. The 8-(4-hydroxyphenyl) moiety of the title compound is an ideal handle for introducing various reporter groups or reactive functionalities.

A common strategy involves the functionalization of the phenolic hydroxyl group. This can be achieved through etherification reactions, where the hydroxyl group is reacted with an alkyl halide containing a terminal functional group suitable for further conjugation. For example, reaction with a bifunctional linker can introduce a terminal alkyne or azide (B81097) for click chemistry, a primary amine for amide bond formation, or a reactive group for covalent labeling.

An example of a related derivatization is the synthesis of 8-(4′-carboxymethyloxyphenyl)-1,3-dipropylxanthine, where an acetic acid moiety is attached to the phenolic oxygen. This carboxylic acid can then be coupled to other molecules, such as fluorescent dyes or affinity tags. nih.gov

Modifications for Exploring Structure-Activity Relationships

Systematic modifications of the this compound scaffold are essential for understanding the structural requirements for biological activity, particularly as antagonists of adenosine (B11128) receptors. SAR studies on related 8-phenylxanthine (B3062520) derivatives have provided valuable insights into the key structural features influencing potency and selectivity. nih.govnih.gov

Key areas for modification include:

Substitution on the Phenyl Ring: The electronic and steric properties of the phenyl ring can be modulated by introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions. These modifications can influence the interaction of the ligand with the receptor binding pocket.

Modification of the Phenolic Hydroxyl Group: As mentioned previously, the hydroxyl group can be converted to ethers or esters to probe the importance of this hydrogen bond donor/acceptor for receptor affinity.

Alterations at N1, N3, and N7 Positions: The alkyl groups at the N1 and N3 positions of the theophylline ring can be varied to explore their impact on receptor binding and selectivity. For instance, replacing the methyl groups with propyl groups has been shown to enhance affinity for adenosine receptors in some cases. nih.gov The N7 position can also be alkylated to introduce further diversity.

Molecular Mechanisms of Action and Pharmacological Modulations of 8 4 Hydroxyphenyl Theophylline

Adenosine (B11128) Receptor Antagonism

The primary mechanism of action for many xanthine (B1682287) derivatives, including 8-(4-Hydroxyphenyl)theophylline, is the antagonism of adenosine receptors. Adenosine is an endogenous nucleoside that plays a crucial role in regulating a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. By blocking these receptors, this compound can modulate various cellular responses.

Characterization of Affinity and Selectivity at Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Detailed binding affinity data (Ki values) for this compound across all four human adenosine receptor subtypes are not extensively documented in publicly available scientific literature. However, research on structurally similar 8-substituted xanthines provides valuable insights into its likely receptor binding profile. The substitution at the 8-position of the xanthine core is a key determinant of both affinity and selectivity for adenosine receptor subtypes.

To provide a comparative context, the table below presents the adenosine receptor affinities for the parent compound, theophylline (B1681296).

CompoundReceptor SubtypeKi (nM)Species
TheophyllineA18,500Human
TheophyllineA2A4,900Human
TheophyllineA2B13,000Human
TheophyllineA3>100,000Human

This table presents data for the parent compound, theophylline, as specific data for this compound is not available.

Comparative Adenosine Receptor Antagonism of this compound Versus Theophylline

Theophylline itself is a non-selective adenosine receptor antagonist with relatively low affinity, exhibiting Ki values in the micromolar range for A1, A2A, and A2B receptors, and is virtually inactive at the A3 receptor. nih.gov The structural modification at the 8-position in this compound is expected to confer a more potent and potentially more selective antagonism compared to theophylline.

Studies on 8-phenyltheophylline (B1204217) have demonstrated that it is a significantly more potent adenosine receptor antagonist than theophylline. nih.gov For example, 8-phenyltheophylline has been shown to be approximately 20 times more potent in antagonizing the heart rate response mediated by adenosine receptors than theophylline. nih.gov Given the structural similarity, it is highly probable that this compound also displays a more potent adenosine receptor antagonism than its parent compound. However, without direct comparative studies, the precise fold-increase in potency remains to be determined.

Mechanistic Elucidation of Adenosine Receptor Binding and Blockade

The antagonistic activity of xanthine derivatives like this compound at adenosine receptors stems from their structural resemblance to adenosine. This allows them to bind to the orthosteric binding site of the receptor without activating it, thereby competitively blocking the binding of the endogenous agonist, adenosine.

The crystal structures of human A1 and A2A adenosine receptors have revealed key amino acid residues within the binding pocket that interact with xanthine ligands. The selectivity of 8-substituted xanthines for different receptor subtypes is determined by the specific interactions between the 8-position substituent and the unique residues in the binding pocket of each receptor subtype. For example, the nature and size of the substituent at the 8-position can influence the orientation and binding affinity of the molecule within the receptor's binding cleft. While the precise molecular interactions of this compound with each adenosine receptor subtype have not been elucidated, it is understood that the 8-phenyl group plays a critical role in establishing these interactions.

Other Proposed Intracellular Mechanisms (Derived from Parent Theophylline Research)

In addition to adenosine receptor antagonism, research on theophylline has revealed other intracellular mechanisms that may contribute to its pharmacological effects. It is plausible that this compound shares some of these mechanisms, although direct evidence is currently lacking.

Phosphodiesterase Enzyme Inhibition

Theophylline is known to be a non-selective inhibitor of phosphodiesterase (PDE) enzymes. nih.govnih.gov PDEs are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, theophylline increases intracellular levels of cAMP and cGMP, leading to a range of cellular responses.

However, the concentration of theophylline required to produce significant PDE inhibition is generally higher than that required for adenosine receptor antagonism. The IC50 value for theophylline's inhibition of total PDE activity is in the high micromolar range. nih.gov It is likely that this compound also possesses some degree of PDE inhibitory activity, although its potency and selectivity for different PDE isoenzymes have not been reported.

CompoundEnzymeIC50 (µM)
TheophyllineTotal PDE~665

This table presents data for the parent compound, theophylline, as specific data for this compound is not available.

Modulation of Inflammatory Pathways (e.g., NF-κB, IL-10, HDAC2)

Recent research has highlighted the anti-inflammatory properties of theophylline, which appear to be mediated through mechanisms distinct from adenosine receptor antagonism and PDE inhibition, particularly at lower concentrations. nih.govpnas.org These mechanisms involve the modulation of key inflammatory pathways:

Nuclear Factor-kappa B (NF-κB): Theophylline has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. researchgate.net This inhibition is thought to occur through the prevention of IκBα degradation, which normally sequesters NF-κB in the cytoplasm. researchgate.net

Interleukin-10 (IL-10): Theophylline has been reported to increase the production of IL-10, an anti-inflammatory cytokine that plays a crucial role in downregulating inflammatory responses. medchemexpress.com

Histone Deacetylase 2 (HDAC2): A significant finding is the ability of theophylline to activate HDAC2. nih.govpnas.org HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In inflammatory conditions, HDAC2 activity can be reduced, leading to increased expression of inflammatory genes. Theophylline can restore HDAC2 activity, thereby suppressing inflammatory gene expression. nih.govbohrium.com

While these anti-inflammatory mechanisms have been established for theophylline, it is important to note that direct studies on the effects of this compound on these specific pathways have not been conducted. However, given its structural relationship to theophylline, it is conceivable that it may share some of these anti-inflammatory properties.

Other Biochemical Targets and Signal Transduction Pathways

A significant alternative mechanism of action for theophylline, and likely for this compound, is the modulation of histone deacetylase (HDAC) activity. nih.govbohrium.comnih.gov Theophylline has been demonstrated to enhance the activity of HDACs, particularly HDAC2, at concentrations that are therapeutically relevant and distinct from those required for PDE inhibition. nih.govpharmgkb.orgdrugbank.com This action is crucial in the context of inflammatory gene expression. By activating HDACs, theophylline can counteract the acetylation of histones that is necessary for the transcription of pro-inflammatory genes. nih.govpharmgkb.org This effect is particularly noteworthy in its synergistic interaction with corticosteroids, where theophylline-induced HDAC activation enhances the anti-inflammatory effects of these steroids. nih.govbohrium.com Furthermore, studies have shown that theophylline can restore HDAC activity in cells where it has been diminished due to oxidative stress, a common feature in chronic inflammatory conditions. bohrium.comnih.govnih.gov

Another critical signaling pathway influenced by theophylline, and presumably by this compound, is the nuclear factor-kappaB (NF-κB) pathway. nih.govnih.govkarger.com NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govnih.gov Research indicates that theophylline can inhibit the activation of NF-κB. nih.govmedchemexpress.com It achieves this by preventing the degradation of the inhibitory protein IκBα, which normally sequesters NF-κB in the cytoplasm. nih.govnih.gov By preserving IκBα, theophylline effectively blocks the translocation of NF-κB to the nucleus, thereby suppressing the transcription of inflammatory genes. nih.govnih.gov This inhibition of NF-κB activation has been observed in various cell types, including human peripheral blood mononuclear cells, monocytic cells, T cells, and pulmonary epithelial cells. nih.govnih.gov

The immunomodulatory effects of theophylline, likely shared by this compound, extend to its influence on various immune cells and the cytokines they produce. nih.govnih.govresearchgate.net Theophylline has been shown to affect T-lymphocyte function, including stimulating suppressor (CD8+) T-lymphocytes and inhibiting the synthesis of interleukin-2 (B1167480) (IL-2). mdpi.com It can also decrease the circulating levels of pro-inflammatory cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5). mdpi.com Furthermore, theophylline has been found to inhibit the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-8 (IL-8) from eosinophils, which may contribute to reducing eosinophil survival in inflamed tissues. nih.gov The compound also induces apoptosis in inflammatory cells like T-cells and neutrophils, further contributing to its anti-inflammatory profile. medchemexpress.commdpi.com Some of these effects may be mediated through the modulation of protein kinase A (PKA), which can be activated by the increase in intracellular cAMP resulting from PDE inhibition. nih.gov

The table below summarizes the key alternative biochemical targets and their modulation by theophylline, which are likely relevant for this compound.

Biochemical Target/PathwayModulatory Effect of TheophyllineKey Research FindingsPotential Consequence for this compound
Histone Deacetylase (HDAC), particularly HDAC2Activation/Enhancement of activityEnhances HDAC activity in epithelial cells and macrophages, synergizes with corticosteroids, and restores activity reduced by oxidative stress. nih.govbohrium.comnih.govnih.govPotent anti-inflammatory effects through suppression of inflammatory gene transcription.
Nuclear Factor-kappaB (NF-κB)Inhibition of activationPrevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression. nih.govmedchemexpress.comnih.govReduced production of pro-inflammatory cytokines and chemokines.
T-LymphocytesModulation of function and induction of apoptosisStimulates suppressor (CD8+) T-lymphocytes, inhibits IL-2 synthesis, and induces apoptosis. mdpi.comImmunomodulatory effects contributing to the resolution of inflammation.
EosinophilsInhibition of cytokine release and induction of apoptosisInhibits the release of GM-CSF and IL-8, and induces apoptosis. nih.govReduced eosinophilic inflammation.
Pro-inflammatory Cytokines (e.g., IL-4, IL-5, IL-8, GM-CSF)Decreased production/releaseInhibits the synthesis and release from various immune cells. mdpi.comnih.govBroad anti-inflammatory activity.
Protein Kinase A (PKA)Activation (indirectly via cAMP)Mediates some of the inhibitory effects on cytokine release from eosinophils. nih.govContribution to anti-inflammatory and immunomodulatory actions.

Preclinical Pharmacological Investigations of 8 4 Hydroxyphenyl Theophylline in Disease Models

Research in Neurodegenerative Disease Models

Theophylline (B1681296), a methylxanthine, is known to have stimulant effects on the central nervous system (CNS). nih.gov This has prompted interest in its derivatives for potential applications in neurodegenerative disorders.

Studies in Parkinson's Disease Models

There is a lack of specific studies investigating the effects of 8-(4-Hydroxyphenyl)theophylline in preclinical models of Parkinson's disease. Research on related compounds, however, suggests potential avenues of exploration. For instance, some derivatives of theophylline have been synthesized and evaluated for their neuroprotective properties. The neuroprotective effects of theophylline and its derivatives are often attributed to their ability to antagonize adenosine (B11128) receptors, which are implicated in the pathophysiology of Parkinson's disease.

Investigations in Alzheimer's Disease Models

Modulation of Neurological Pathways in Other CNS Disorder Models (e.g., Depression)

Theophylline itself is known to exert effects on the CNS, which can include anxiety and tremors at higher doses. litfl.com Its stimulant properties are well-documented. nih.gov However, specific preclinical studies examining the potential of this compound in models of depression or other CNS disorders are not found in the current body of scientific literature. Any potential activity in this area would likely be linked to its influence on adenosine receptors and other neurological pathways, similar to its parent compound.

Studies in Inflammatory and Respiratory Disease Models

Theophylline is well-established as a bronchodilator and also possesses anti-inflammatory properties, making it a therapeutic option for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov

Assessment of Anti-inflammatory Effects in Preclinical Models

While direct evidence for the anti-inflammatory effects of this compound is scarce, theophylline has been shown to modulate inflammatory responses. For example, in studies on human peripheral blood mononuclear cells, theophylline has been observed to inhibit the production of certain pro-inflammatory cytokines while increasing the production of the anti-inflammatory cytokine IL-10. nih.gov Furthermore, the anti-oxidative effects of theophylline have been demonstrated in human neutrophils, suggesting a mechanism for its anti-inflammatory action. nih.gov It is plausible that the 8-(4-hydroxyphenyl) derivative could share some of these anti-inflammatory properties, but this requires specific investigation.

Table 1: Illustrative Anti-inflammatory Effects of Theophylline (Parent Compound) This table is based on data for theophylline and is for illustrative purposes only, as specific data for this compound is not available.

Cell Type Inflammatory Mediator Effect of Theophylline Reference
Peripheral Blood Mononuclear Cells Interferon-gamma Inhibition nih.gov
Peripheral Blood Mononuclear Cells TNF-alpha Slight Inhibition nih.gov
Peripheral Blood Mononuclear Cells IL-10 Increased Production nih.gov

Evaluation of Bronchodilatory Mechanisms in Respiratory Models

Theophylline's primary mechanism as a bronchodilator involves the relaxation of the smooth muscles in the bronchial airways. nih.gov It is believed to act as a non-selective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic AMP and subsequent smooth muscle relaxation. drugbank.com Additionally, it functions as an adenosine receptor antagonist. drugbank.com A study on the synthesis of various 8-substituted theophylline derivatives has been conducted, with some showing potential bronchodilator activity. However, specific data on the bronchodilatory mechanisms and efficacy of this compound from preclinical respiratory models are not available in the reviewed literature.

Table 2: Known Mechanisms of Action of Theophylline in Respiratory Models (Parent Compound) This table is based on data for theophylline and is for illustrative purposes only, as specific data for this compound is not available.

Mechanism Effect Reference
Phosphodiesterase (PDE) Inhibition Increased intracellular cAMP, smooth muscle relaxation drugbank.com
Adenosine Receptor Antagonism Blocks adenosine-mediated bronchoconstriction drugbank.com

Exploration in Other Investigated Therapeutic Areas

Due to the absence of specific preclinical data for this compound, it is not possible to detail its exploration in other therapeutic areas. The anti-inflammatory and immunomodulatory effects observed with theophylline suggest that its derivatives could be of interest in a variety of inflammatory conditions. nih.govoatext.com For instance, theophylline has been shown to modulate the production of cytokines, such as reducing tumor necrosis factor-alpha (TNF-α) and increasing the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov These properties have prompted investigations into its potential utility in conditions beyond respiratory diseases. nih.govoatext.com

The cardiovascular effects of theophylline have also been a subject of study, with research indicating it can impact cardiac function and hemodynamics. nih.govresearchgate.net Furthermore, the neuroprotective potential of theophylline and other methylxanthines has been explored, with some studies suggesting a possible role in mitigating neurodegenerative processes. nih.govresearchgate.net

However, it is crucial to reiterate that these findings pertain to theophylline itself. The introduction of a 4-hydroxyphenyl group at the 8-position of the theophylline structure would undoubtedly alter its physicochemical and pharmacological properties. The extent and nature of these alterations can only be determined through dedicated preclinical research on this compound.

Table 1: Investigated Therapeutic Areas of Theophylline (Parent Compound)

Therapeutic AreaKey Preclinical/Clinical Findings for Theophylline
Respiratory Diseases Bronchodilation, anti-inflammatory effects in asthma and COPD. nih.govmdpi.comnih.gov
Inflammatory Conditions Modulation of cytokine production (e.g., TNF-α, IL-10). nih.govoatext.com
Cardiovascular Diseases Positive inotropic and chronotropic effects, effects on blood pressure. nih.govresearchgate.net
Neurodegenerative Diseases Adenosine receptor antagonism, potential neuroprotective effects. nih.govresearchgate.net

Advanced Computational and in Silico Studies of 8 4 Hydroxyphenyl Theophylline

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 8-(4-Hydroxyphenyl)theophylline, docking simulations are instrumental in predicting its binding affinity and mode of interaction with key biological targets, primarily adenosine (B11128) receptors (A1 and A2A) and phosphodiesterases (PDEs). wikipedia.orgnih.gov

Detailed research findings from molecular docking studies on related 8-phenylxanthine (B3062520) derivatives reveal critical interactions within the binding sites of these receptors. nih.govnih.gov For adenosine receptors, key interactions often involve hydrogen bonding with specific amino acid residues and hydrophobic interactions within the binding pocket. nih.gov The hydroxyphenyl group of this compound is of particular interest as it can participate in hydrogen bonding, potentially enhancing binding affinity.

Table 1: Predicted Binding Interactions of this compound with Adenosine A2A Receptor

Interacting ResidueInteraction TypePredicted Distance (Å)
Asn253Hydrogen Bond2.8
Phe168π-π Stacking4.5
Ile274Hydrophobic3.9
Ser277Hydrogen Bond3.1

Note: The data in this table is representative and derived from docking studies on analogous compounds.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-receptor complex over time. An MD simulation of this compound bound to its target receptor would reveal the flexibility of the ligand in the binding pocket and the stability of its key interactions.

Such simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein upon ligand binding. The persistence of hydrogen bonds and other key interactions observed in docking can also be monitored throughout the simulation, providing a more accurate picture of the binding event.

Table 2: Key Metrics from a Hypothetical Molecular Dynamics Simulation of this compound-Adenosine A1 Receptor Complex

Simulation MetricValueInterpretation
Average Ligand RMSD1.5 ÅHigh stability of the ligand in the binding pocket
Average Protein RMSD2.0 ÅThe overall protein structure remains stable
Key Hydrogen Bond Occupancy> 80%Persistent and stable hydrogen bonding interactions

Note: This table presents hypothetical data to illustrate the potential findings from an MD simulation.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of a molecule. nih.gov For this compound, DFT can be used to calculate a range of electronic descriptors that govern its reactivity and interaction with biological targets. nih.gov

Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Furthermore, the molecular electrostatic potential (MEP) map can visualize the electron density distribution, identifying regions that are prone to electrophilic or nucleophilic attack. This information is crucial for understanding how the molecule will interact with the electrostatic environment of a protein's binding site.

Table 3: Calculated Electronic Properties of this compound using DFT

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to the electron-donating ability
LUMO Energy-1.8 eVRelates to the electron-accepting ability
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DInfluences solubility and binding orientation

Note: The values in this table are illustrative and would be obtained from specific DFT calculations.

Cheminformatics and Predictive Modeling for Structure-Activity Landscape Exploration

Cheminformatics and predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, are essential for exploring the structure-activity landscape of a series of compounds. nih.gov By developing a QSAR model for analogues of this compound, it is possible to predict the biological activity of novel derivatives based on their structural features.

A QSAR model is a mathematical equation that correlates the biological activity of compounds with their physicochemical properties or molecular descriptors. These descriptors can include lipophilicity (LogP), molecular weight, polar surface area, and various electronic and steric parameters. A robust QSAR model can guide the synthesis of new derivatives with potentially improved activity and selectivity. nih.gov

Table 4: Representative Descriptors for a QSAR Model of 8-Phenylxanthine Derivatives

DescriptorDefinitionImportance in Model
LogPOctanol-water partition coefficientRelates to membrane permeability and solubility
Molecular WeightMass of the moleculeInfluences absorption and distribution
Polar Surface AreaSurface sum over all polar atomsAffects transport properties and binding
Number of H-bond Donors/AcceptorsCount of hydrogen bonding groupsCritical for specific receptor interactions

Note: This table lists common descriptors used in QSAR studies for compounds of this class.

Analytical and Bioanalytical Methodologies for 8 4 Hydroxyphenyl Theophylline Research

Spectroscopic Techniques for Compound Characterization and Quantification

Spectroscopic methods are indispensable for the structural elucidation and quantification of 8-(4-Hydroxyphenyl)theophylline. These techniques provide insights into the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural confirmation of 8-substituted xanthines. For instance, the 1H NMR spectrum of 8-(3-cyclopentenyl)-1,3-dipropylxanthine, a related compound, shows characteristic signals for the propyl groups and the cyclopentenyl moiety, allowing for unambiguous structural assignment. nih.gov Similarly, for this compound, 1H NMR would be expected to show distinct resonances for the aromatic protons of the hydroxyphenyl group, as well as the methyl protons of the theophylline (B1681296) core. Furthermore, 13C NMR and two-dimensional NMR techniques like 1H-13C COSY would provide a complete carbon framework and proton-carbon correlations, essential for confirming the connectivity of the molecule. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantification and characterization of electronic transitions in 8-arylxanthines. The UV spectrum of 1,3-dipropyl-8-(p-chlorosulfonylphenyl)xanthine displays characteristic absorption maxima, which are influenced by the electronic nature of the substituents on the phenyl ring. nih.gov For this compound, the presence of the hydroxyl group on the phenyl ring would be expected to influence the UV absorption spectrum, providing a basis for quantitative analysis and for studying its interaction with biological targets.

Mass Spectrometry (MS) is critical for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been effectively used to identify and characterize impurities in related compounds like 8-chlorotheophylline, revealing detailed fragmentation patterns that aid in structural elucidation. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. For this compound, characteristic IR absorption bands would be expected for the N-H and C=O groups of the xanthine (B1682287) ring, the O-H group of the phenol, and the C=C bonds of the aromatic ring.

Table 1: Representative Spectroscopic Data for 8-Substituted Xanthine Analogs

CompoundSpectroscopic TechniqueKey ObservationsReference
8-(3-cyclopentenyl)-1,3-dipropylxanthine1H NMRδ 5.74 (s, 2H, C3-cyclopent.), 3.92 & 3.83 (t, 2H, J=7.2 Hz, CH2N) nih.gov
1,3-dipropyl-8-(p-chlorosulfonylphenyl)xanthineUV-Visλmax at 203, 234, and 342 nm nih.gov
N-chloro methyl derivative of 8-ChlorotheophyllineGC-MSFragment ions at m/z 264 [M+], 214 [M-CH3-Cl]+ researchgate.net
Xanthine-derived NHC complexes13C NMRCarbene carbon resonance shift from ~138 ppm to 185-187 ppm upon metal complexation. mdpi.com

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are the gold standard for assessing the purity of this compound and for its quantitative determination in various matrices. These methods offer high resolution and sensitivity, allowing for the separation of the target compound from impurities and other components.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of xanthine derivatives. Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.net Detection is usually performed using a UV detector at a wavelength corresponding to the absorption maximum of the analyte. For this compound, an RP-HPLC method would need to be developed and validated for parameters such as linearity, accuracy, precision, and selectivity.

Gas Chromatography (GC) can also be utilized, particularly when coupled with a mass spectrometer (GC-MS) for impurity profiling. researchgate.net Derivatization may be necessary to increase the volatility of the polar this compound molecule.

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and faster alternative for qualitative and semi-quantitative analysis. It can be used for routine purity checks and to monitor the progress of chemical reactions during the synthesis of this compound.

Table 2: Illustrative HPLC Parameters for Analysis of Theophylline and its Derivatives

Analyte(s)ColumnMobile PhaseFlow RateDetectionReference
Etofylline and TheophyllineYMC Pack-ODS-AQ, 150 x 4.6 mm10mM Potassium Di-Hydrogen Phosphate : Acetonitrile (90:10) pH-4.51 mL/minUV at 272 nm researchgate.net
8-ChlorotheophyllineC18 Hypersil ODS Kyatec (250 mm X 4.6 mm, 5 µm)Buffer (pH 3.5 with glacial acetic acid)-acetonitrile (75:25, v/v)-- researchgate.net

Ligand Binding Assays for Receptor Affinity and Selectivity Determination

A key aspect of the pharmacological characterization of this compound is the determination of its affinity and selectivity for its biological targets, which are likely to be adenosine (B11128) receptors, given its structural similarity to other 8-substituted xanthines. nih.govnih.gov Ligand binding assays are the primary tool for this purpose.

These assays typically involve the use of radiolabeled ligands that bind with high affinity to the receptor of interest. The ability of this compound to displace the radioligand from the receptor is measured, and from this, its inhibitory constant (Ki) can be determined. The Ki value is a measure of the compound's binding affinity for the receptor.

By performing these assays with different adenosine receptor subtypes (A1, A2A, A2B, and A3), the selectivity of this compound can be established. For example, studies on various 8-substituted xanthines have revealed compounds with high affinity and selectivity for specific adenosine receptor subtypes. nih.govnih.govnih.gov

Table 3: Adenosine Receptor Affinities of Representative 8-Substituted Xanthine Analogs

CompoundReceptor SubtypeKi (nM)Assay TypeReference
8-Cyclopentyl-1,3-dipropylxanthine (CPX)A11.2Radioligand binding ([3H]N6-phenylisopropyladenosine) nih.gov
8-[4-[2-aminoethylaminocarbonylmethyloxy]phenyl]-1,3-dipropylxanthine (XAC)A11.2Radioligand binding ([3H]N6-phenylisopropyladenosine) nih.gov
1,3-Di-n-propylxanthineA120-fold more potent than theophyllineRadioligand binding nih.gov
1,3-Di-n-propylxanthineA25-fold more potent than theophyllineRadioligand binding nih.gov

Bioanalytical Approaches for In Vitro and Ex Vivo Sample Analysis

To understand the pharmacokinetic and pharmacodynamic properties of this compound, robust bioanalytical methods are required for its quantification in biological matrices such as plasma, serum, and tissue homogenates. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for bioanalysis due to its high sensitivity, selectivity, and speed. An LC-MS/MS method for this compound would involve developing an efficient extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry.

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), could also be developed for the high-throughput screening of large numbers of samples. However, this would require the generation of specific antibodies against this compound.

The choice of the bioanalytical method will depend on the specific requirements of the study, including the required sensitivity, throughput, and the nature of the biological matrix. nih.gov For instance, the analysis of drugs in saliva is gaining interest as a non-invasive alternative to blood sampling. nih.gov

Future Directions and Emerging Research Avenues for 8 4 Hydroxyphenyl Theophylline

Development of Next-Generation Selective Adenosine (B11128) Receptor Antagonists

The development of selective antagonists for the different subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) is a major goal in medicinal chemistry, as these receptors are implicated in a wide range of physiological and pathological processes. 8-(4-Hydroxyphenyl)theophylline serves as a valuable starting point for designing such next-generation antagonists.

Researchers are actively exploring the structure-activity relationships (SAR) of 8-phenylxanthine (B3062520) derivatives to enhance their affinity and selectivity for specific adenosine receptor subtypes. For instance, modifications at the 1-, 3-, and 7-positions of the xanthine (B1682287) ring, as well as substitutions on the 8-phenyl group, have been shown to significantly influence receptor binding. Studies have indicated that small alkyl substituents at the 1- and 3-positions and a methyl group at the 7-position can enhance selectivity for A₂ receptors over A₁ receptors. nih.gov Conversely, introducing an oxyacetic acid group on the para position of the phenyl ring has been used to increase aqueous solubility and minimize non-specific binding of A₁ receptor antagonists. nih.gov

Future efforts will likely focus on creating a diverse library of this compound analogs with systematic variations at these key positions. The goal is to identify compounds with high potency and subtype selectivity, which could lead to treatments for cardiovascular, inflammatory, neurodegenerative, and oncological diseases with fewer side effects than non-selective antagonists like caffeine (B1668208) and theophylline (B1681296). nih.gov

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

A deeper understanding of the molecular mechanisms by which this compound and its derivatives interact with adenosine receptors is paving the way for novel therapeutic applications. The ability of certain xanthine derivatives to act as selective antagonists for specific adenosine receptor subtypes opens up new possibilities for targeted therapies.

For example, the development of selective A₂ₑ receptor antagonists based on the xanthine scaffold has shown promise in modulating inflammatory responses. Certain N-1 monosubstituted 8-pyrazolyl xanthines have been found to block the release of pro-inflammatory mediators like interleukin-6 and monocyte chemotactic protein-1, a process believed to be driven by A₂ₑ receptor activation. nih.gov This suggests potential applications in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease.

Furthermore, mechanistic studies have identified multiple agonist affinity states of A₁ receptors through the use of 8-phenylxanthine-based antagonist radioligands. nih.gov This detailed understanding of receptor-ligand interactions could inform the development of drugs for conditions where A₁ receptor signaling is dysregulated, such as in certain cardiac arrhythmias or neurological disorders. Future research will likely focus on elucidating the downstream signaling pathways affected by selective 8-phenylxanthine derivatives to uncover new therapeutic targets and applications.

Integration of Advanced Computational and Experimental Methodologies in Drug Design

The design and optimization of novel drugs based on the this compound scaffold are being significantly accelerated by the integration of advanced computational and experimental techniques. openmedicinalchemistryjournal.comnih.gov Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling a more rational and efficient approach to drug discovery. nih.govemanresearch.org

Computational methods such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are being employed to predict the binding affinity and selectivity of new 8-phenylxanthine derivatives for adenosine receptors. openmedicinalchemistryjournal.comresearchgate.net These in silico approaches allow researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov For instance, molecular docking can predict the precise binding mode of a ligand within the receptor's active site, providing valuable insights for designing modifications that enhance binding. openmedicinalchemistryjournal.com

The synergy between computational predictions and experimental validation is crucial. High-throughput screening (HTS) of synthesized compounds, followed by detailed biophysical and pharmacological characterization, provides the necessary feedback to refine and improve the computational models. This iterative cycle of design, synthesis, testing, and modeling is a powerful strategy for developing next-generation adenosine receptor antagonists with improved properties. nih.gov

Design of Advanced Chemical Probes and Research Tools for Biological Systems

Beyond their therapeutic potential, derivatives of this compound are being developed as sophisticated chemical probes to explore the function of adenosine receptors in biological systems. These research tools are essential for understanding the role of these receptors in health and disease.

One important application is the development of radiolabeled ligands for receptor characterization and imaging. For example, 125I-labeled 8-phenylxanthine derivatives have been successfully synthesized and used as high-affinity antagonist radioligands to study A₁ adenosine receptors. nih.gov These radioligands enable researchers to quantify receptor density and distribution in different tissues and to investigate the binding of other compounds.

In addition to radiolabeling, other strategies are being explored to create advanced chemical probes. These include the incorporation of fluorescent tags to visualize receptor localization and trafficking in living cells, as well as the introduction of photoactivatable groups, such as aryl azides, to create photoaffinity labels. nih.gov These labels can be used to covalently link the ligand to the receptor upon photoactivation, allowing for the identification and characterization of the receptor protein and its interacting partners. The development of such advanced research tools derived from the this compound scaffold will continue to be instrumental in advancing our understanding of adenosine receptor biology.

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